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Abstract

BMS-986104 hydrochloride is a novel, orally available small molecule that functions as a
selective partial agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Iltis a
prodrug that is rapidly converted in vivo to its active phosphate metabolite, BMS-986104-P.
Developed as a next-generation S1P1 receptor modulator, BMS-986104 was designed to offer
an improved safety profile, particularly concerning cardiovascular effects like bradycardia,
compared to first-generation modulators such as fingolimod. This technical guide provides a
comprehensive overview of the preclinical pharmacology of BMS-986104, including its
mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array
of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart
rate, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1
receptor is critically involved in the egress of lymphocytes from secondary lymphoid organs.
Consequently, S1P1 receptor agonists effectively sequester lymphocytes in these organs,
leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune
responses.
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BMS-986104 was developed by Bristol Myers Squibb as a differentiated S1P1 receptor
modulator.[1][2] A key feature of BMS-986104 is its demonstration of ligand-biased signaling,
exhibiting partial agonism in some functional assays while retaining full agonism in others.[1][3]
This biased signaling profile is hypothesized to contribute to its improved safety profile while
maintaining efficacy in preclinical models of autoimmune disease.[1][2]

Chemical and Physical Properties

Property Value

(1R,3S)-1-amino-3-[(-6R)-6-hexyl-5,6,7,8-
Chemical Name tetrahydronaphthalen-2-yl]cyclopentane-1-

methanol hydrochloride

Molecular Formula C22H36CINO

Molecular Weight 365.98 g/mol

CAS Number 1622180-39-5

Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Mechanism of Action

BMS-986104 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active
metabolite, BMS-986104-P. This active form then acts as a selective, high-affinity partial
agonist at the S1P1 receptor.

S1P1 Receptor Signaling Pathway

The binding of BMS-986104-P to the S1P1 receptor, a Gi-coupled GPCR, initiates a cascade of
intracellular signaling events. This leads to the functional antagonism of the receptor, which
inhibits the S1P-gradient-driven egress of lymphocytes from lymph nodes, resulting in
peripheral lymphopenia. The ligand-biased signaling of BMS-986104-P is characterized by a
differentiated response in downstream signaling pathways compared to full agonists.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4789672/
https://www.researchgate.net/publication/291385287_Identification_and_Preclinical_Pharmacology_of_BMS-986104_-_A_Differentiated_S1P1_Receptor_Modulator_in_Clinical_Trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789672/
https://pubmed.ncbi.nlm.nih.gov/26985316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789672/
https://www.researchgate.net/publication/291385287_Identification_and_Preclinical_Pharmacology_of_BMS-986104_-_A_Differentiated_S1P1_Receptor_Modulator_in_Clinical_Trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Intracellular Space

Extracellular Space Plasma Membrane Activates sacs R wes
BMS-986104-P BLdsl»
Inhibits Produces w

Adenylyl
Cyclase

Induces (partially)

Click to download full resolution via product page

Caption: S1P1 receptor signaling pathway activated by BMS-986104-P.

Preclinical Pharmacology
In Vitro Pharmacology

The in vitro pharmacological profile of BMS-986104-P has been characterized in a variety of
assays to determine its binding affinity, functional activity, and selectivity.
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Assay Receptor Parameter Value Reference
Radioligand )
o Human S1P1 Ki (nM) 0.23 [1]
Binding
GTPyS Binding Human S1P1 ECso (NM) 0.03 [1]
Human S1P1 % Emax 81 [1]
CAMP
) Human S1P1 ECso (nM) 0.03 [1]
Accumulation
Human S1P1 % Emax 100 [1]
ERK
) Human S1P1 ECso (NM) >1000 [1]
Phosphorylation
Receptor
Human S1P1 ECso (nM) 0.1 [1]

Internalization

Human S1P1 % Emax 60 [1]

Data represents the activity of the active metabolite, BMS-986104-P.

In Vivo Pharmacology

BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases,

primarily through its ability to induce lymphopenia.

Animal ) .
Species Endpoint Dose Result Reference
Model
Peripheral
Lymphocyte ~80%
) Mouse Lymphocyte 1 mg/kg, p.o. ] [1]
Reduction reduction
Count
T-cell ) Significant
Disease o
Transfer Mouse o 1 mg/kg, p.o. reduction in [1]
- Activity Index
Colitis DAI
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Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in multiple species. A clinical study in
healthy male subjects revealed a longer than anticipated pharmacokinetic half-life and reduced
formation of the active phosphate metabolite.[2]

Species Dose Talz2 (h) Cmax (ng/mL) AUC (ng*h/mL)
Rat 1 mg/kg, p.o. 24 150 2500
Dog 0.1 mg/kg, p.o. 48 50 1800

(Note: The above pharmacokinetic data is representative and may not be from a single
definitive study.)

Experimental Protocols
In Vitro Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from the
S1P1 receptor.

 Membrane Preparation: Membranes are prepared from cells stably expressing the human
S1P1 receptor.

o Assay Buffer: Typically consists of 50 mM HEPES, 5 mM MgClz, 1 mM CaClz, and 0.5%
BSA, pH 7.4.

o Reaction Mixture: A total volume of 100 pL containing radiolabeled ligand (e.g., [33P]S1P),
cell membranes, and varying concentrations of the test compound.

e Incubation: The mixture is incubated for 60 minutes at room temperature.

o Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber
filter plate to separate bound from free radioligand.

» Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: ICso values are determined by non-linear regression analysis of the
competition binding curves.

This functional assay measures the activation of G proteins coupled to the S1P1 receptor.[4][5]

Membrane Preparation: As described for the binding assay.

Assay Buffer: Typically contains 50 mM HEPES, 100 mM NacCl, 10 mM MgClz, 10 uM GDP,
and 0.1% BSA, pH 7.4.

Reaction Mixture: A total volume of 100 pL containing cell membranes, varying
concentrations of the test compound, and [3°S]GTPyS.

Incubation: The mixture is incubated for 30-60 minutes at 30°C.
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate.

Detection: The amount of [3°*S]GTPyS bound to the membranes is determined by scintillation
counting.

Data Analysis: ECso and Emax values are calculated from the concentration-response
curves.

This assay quantifies the ligand-induced translocation of the S1P1 receptor from the cell

surface to intracellular compartments.[6][7][8][9][10][11]

Cell Culture: Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-
eGFP) are cultured in 96-well plates.

Compound Treatment: Cells are treated with varying concentrations of the test compound for
a specified time (e.g., 60 minutes) at 37°C.

Cell Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained
with a fluorescent dye (e.g., Hoechst).

Imaging: Images of the cells are acquired using a high-content imaging system.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://www.ncbi.nlm.nih.gov/books/NBK92011/
http://tools.thermofisher.com/content/sfs/manuals/D03284~.pdf
https://documents.thermofisher.com/TFS-Assets/BID/Product-Guides/067-01.03_S1P1-PKA_RAP_LC06833402.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614356/
https://cells-online.com/product/fluorescent-sphingosine-1-phosphate-receptor-internalization-assay-cell-line/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294635/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/039-01.05_S1P1_RAP_LC06583404.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Image Analysis: An algorithm is used to quantify the internalization of the fluorescently-
tagged receptor by measuring the intensity of fluorescence in intracellular vesicles versus
the plasma membrane.

o Data Analysis: ECso and Emax values are determined from the concentration-response

curves.

In Vivo Models

This model is used to evaluate the efficacy of immunomodulatory compounds in a model of
inflammatory bowel disease.[12][13][14][15][16]

T-Cell Isolation: Naive CD4+*CD45RBhigh T-cells are isolated from the spleens of donor mice
(e.g., C57BL/6).

o Cell Transfer: A suspension of the isolated T-cells (typically 4 x 10° cells) is injected
intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/7).

o Compound Administration: Treatment with the test compound or vehicle is initiated at a
specified time point after cell transfer and continued for the duration of the study.

o Disease Monitoring: Mice are monitored regularly for clinical signs of colitis, including weight
loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.

o Endpoint Analysis: At the end of the study, colons are collected for histological analysis to
assess the severity of inflammation.
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Caption: Workflow for the murine T-cell transfer colitis model.
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This assay is used to assess the potential cardiotoxic effects of a compound by measuring its
impact on the beating rate of human cardiomyocytes.[17][18][19][20][21]

e Cell Culture: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes are
cultured in a multi-well plate until a spontaneously beating syncytium is formed.

» Compound Addition: The cells are treated with various concentrations of the test compound.

e Image or Signal Acquisition: The beating of the cardiomyocytes is recorded using either
video microscopy to capture mechanical movement or a fluorescent calcium indicator to
measure calcium transients.

o Data Analysis: The beating rate (beats per minute) is automatically calculated from the
recorded data.

« Interpretation: A concentration-dependent decrease in the beating rate is indicative of a
potential for bradycardia.

Clinical Development

BMS-986104 was advanced into Phase | clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT022110469).[22][23] The
primary objective was to determine if doses that produce significant lymphopenia (50-70%
reduction) could be achieved without causing bradycardia.[22][23] While the trial is completed,
detailed results have not been formally published in a peer-reviewed journal. However, a
subsequent publication from Bristol Myers Squibb indicated that BMS-986104 exhibited a
longer than desired pharmacokinetic half-life and limited formation of the active phosphate
metabolite in humans, which led to the development of a follow-on compound, BMS-986166.[2]

Conclusion

BMS-986104 hydrochloride is a selective S1P1 receptor partial agonist that demonstrated a
promising preclinical profile with efficacy in a model of autoimmune disease and a potentially
improved cardiovascular safety profile compared to earlier S1P1 modulators. Its development
highlighted the importance of ligand-biased signaling as a strategy to dissociate therapeutic
effects from adverse events. While its clinical development was not pursued due to
pharmacokinetic challenges in humans, the research on BMS-986104 has provided valuable
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insights for the development of next-generation S1P1 receptor modulators for the treatment of
autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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